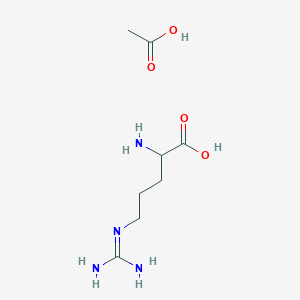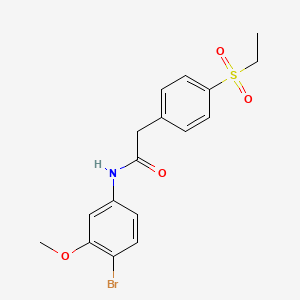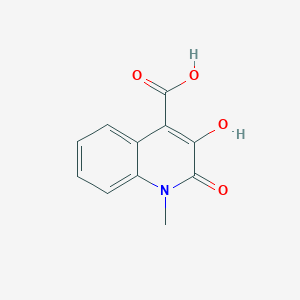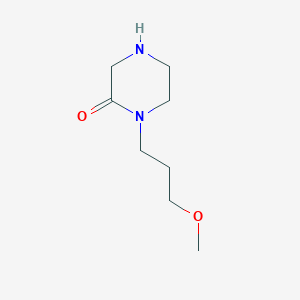
1-(3-Methoxypropyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxypropyl)piperazin-2-one is a heterocyclic organic compound that belongs to the piperazine family Piperazines are known for their wide range of biological and pharmaceutical activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Methoxypropyl)piperazin-2-one can be synthesized through various methods. One common approach involves the reaction of 1-(3-methoxypropyl)-4-piperidone with hydroxylamine hydrochloride and vinegar under reflux conditions to form 1-(3-methoxypropyl)-4-piperidine oxime. This intermediate is then hydrogenated in the presence of a catalyst, such as Raney’s nickel, to yield this compound .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, making it suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Methoxypropyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts like Raney’s nickel or palladium on carbon are used for hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Various reduced piperazine derivatives.
Substitution: Substituted piperazine compounds with different functional groups.
Aplicaciones Científicas De Investigación
1-(3-Methoxypropyl)piperazin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of various chemical products, including polymers and agrochemicals .
Mecanismo De Acción
The mechanism of action of 1-(3-methoxypropyl)piperazin-2-one involves its interaction with specific molecular targets. It is believed to act on neurotransmitter receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but it is known to influence the central nervous system .
Comparación Con Compuestos Similares
Piperazin-2-one: A closely related compound with similar structural features.
Morpholin-2-one: Another heterocyclic compound with comparable biological activities.
1-(2-Phenylethyl)piperazin-2-one: A derivative with different substituents but similar core structure .
Uniqueness: 1-(3-Methoxypropyl)piperazin-2-one stands out due to its specific methoxypropyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted drug development and other specialized applications.
Propiedades
Fórmula molecular |
C8H16N2O2 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
1-(3-methoxypropyl)piperazin-2-one |
InChI |
InChI=1S/C8H16N2O2/c1-12-6-2-4-10-5-3-9-7-8(10)11/h9H,2-7H2,1H3 |
Clave InChI |
KLBFQSPCTRGDTK-UHFFFAOYSA-N |
SMILES canónico |
COCCCN1CCNCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-chloro-2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]Phenol](/img/structure/B13881967.png)
![tert-butyl 4-[(3,3-dimethyl-4H-isoquinolin-5-yl)oxy]piperidine-1-carboxylate](/img/structure/B13881977.png)
![Methyl 4-chloro-5-iodo-2-[[2-(1,2,4-triazol-1-yl)acetyl]amino]benzoate](/img/structure/B13881981.png)
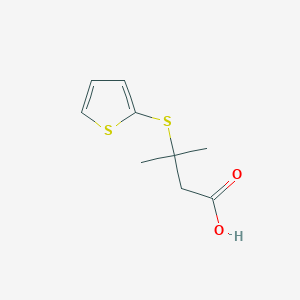
![4-(Piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13882000.png)
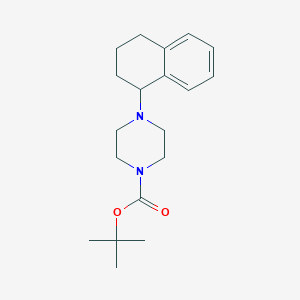
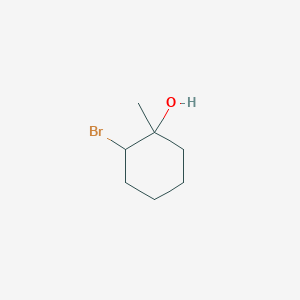
![4-[4-(2-Ethoxyethoxy)benzoyl]oxybenzoic acid](/img/structure/B13882026.png)
![3-[4-[2-(4-Chlorophenyl)ethoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13882029.png)


